1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic system that has been widely studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been found to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the mapk signal transduction pathway .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines .
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is regioselective and leads to the formation of the desired product. Additionally, green synthesis methods have been explored to produce pyrazolo[3,4-d]pyrimidine derivatives, which involve environmentally friendly reaction conditions .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization: The pyrazolo[3,4-d]pyrimidine core can undergo cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include methylamine, thiols, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound also exhibits significant biological activities, including antibacterial and anticancer properties.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This derivative is used as a precursor in the synthesis of various pyrazolo[3,4-d]pyrimidine compounds.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-25(15-7-5-4-6-8-15)19-17-12-24-26(20(17)23-13-22-19)16-10-9-14(2)18(21)11-16/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISUNVQARXNIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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